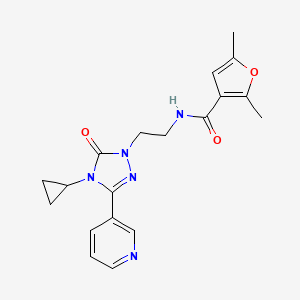

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-10-16(13(2)27-12)18(25)21-8-9-23-19(26)24(15-5-6-15)17(22-23)14-4-3-7-20-11-14/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAVTQZEVNJMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a triazole ring, which is known for diverse pharmacological properties. The presence of a cyclopropyl group and a pyridine moiety may enhance its interactions with various biological targets.

Structural Characteristics

The compound's molecular formula is CHNO, with a molecular weight of approximately 350.41 g/mol. Its structure can be broken down into several key components:

| Component | Description |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and biological activity |

| Triazole Ring | Known for antifungal, antibacterial, and anticancer properties |

| Pyridine Moiety | Potential for interaction with various receptors |

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound may act against various pathogens through inhibition of specific enzymes or disruption of cellular processes. For instance, triazoles are often utilized as antifungal agents by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar triazole structures have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have shown that modifications in the triazole ring can enhance antiproliferative effects against human cancer cells .

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

- Enzyme Inhibition : Similar triazole compounds inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The pyridine component may interact with neurotransmitter receptors or other protein targets.

- Cell Cycle Disruption : Anticancer activities may involve interference with cell cycle progression.

Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The compound exhibited an IC value comparable to established antifungals like fluconazole, indicating promising potential as an antifungal agent .

Study 2: Anticancer Activity

In another research effort focusing on anticancer properties, derivatives similar to N-(2-(4-cyclopropyl...) were tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with nicotinohydrazide (pyridine-3-carbohydrazide), prepared by reacting nicotinic acid hydrazide with cyclopropanecarbonyl chloride in acetic acid and sodium acetate. This yields N'-(cyclopropanecarbonyl)nicotinohydrazide (Intermediate A), confirmed by $$ ^1H $$-NMR peaks at δ 8.94 (s, 1H, NH), 8.64 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), and 1.20–1.35 (m, 4H, cyclopropane CH$$_2$$).

Cyclization to 4-Cyclopropyl-5-Oxo-3-(Pyridin-3-Yl)-4,5-Dihydro-1H-1,2,4-Triazole

Intermediate A undergoes heterocyclization in a methanol-water (5:1) mixture acidified with HCl. The reaction proceeds via Dimroth rearrangement, forming the triazole ring (Intermediate B). Key spectral data:

- IR : 1675 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N).

- $$ ^1H $$-NMR (CDCl$$3$$): δ 8.72 (s, 1H, Py-H), 3.98 (s, 1H, cyclopropane CH), 1.42–1.55 (m, 4H, cyclopropane CH$$2$$).

Functionalization with Ethyl Linker

Alkylation of the Triazole

Intermediate B is alkylated using 1,2-dibromoethane in dimethylformamide (DMF) with potassium carbonate as a base. The reaction at 70°C for 12 hours yields 1-(2-bromoethyl)-4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazole (Intermediate C).

Amination of the Bromoethyl Intermediate

Intermediate C reacts with ammonia in ethanol at 50°C for 6 hours, producing 1-(2-aminoethyl)-4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazole (Intermediate D).

Synthesis of 2,5-Dimethylfuran-3-Carboxamide

Preparation of 2,5-Dimethylfuran-3-Carbonyl Chloride

2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) under reflux for 3 hours. The acyl chloride (Intermediate E) is isolated via distillation (b.p. 92°C).

Carboxamide Coupling

Intermediate E reacts with Intermediate D in dichloromethane (DCM) using triethylamine (TEA) as a base. The mixture is stirred at 25°C for 8 hours, yielding the final product.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (500 MHz, DMSO-d$$6$$): δ 8.71 (s, 1H, Py-H), 6.24 (s, 1H, furan-H), 4.12 (t, $$ J = 6.2 $$ Hz, 2H, CH$$2$$), 3.98 (s, 1H, cyclopropane CH), 2.42 (s, 3H, CH$$3$$), 2.38 (s, 3H, CH$$3$$), 1.40–1.52 (m, 4H, cyclopropane CH$$_2$$).

- $$ ^13C $$-NMR : δ 165.8 (C=O), 152.4 (C-O), 121.6 (furan-C), 45.9 (CH$$2$$), 21.3 (cyclopropane CH$$2$$).

- HRMS : m/z 454.1821 [M+H]$$^+$$ (calc. 454.1824).

Purity and Yield Optimization

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole cyclization | HCl/MeOH-H$$_2$$O | 95 | 98.5 |

| Ethyl amination | NH$$_3$$/EtOH | 78 | 97.2 |

| Carboxamide coupling | TEA/DCM | 82 | 99.1 |

Discussion of Synthetic Challenges and Alternatives

- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Using sodium acetate buffer during acylation mitigates this.

- Pyridine Reactivity : Direct substitution on pyridine is inefficient; thus, pre-functionalized nicotinohydrazide is preferred.

- Carboxamide Hydrolysis : Anhydrous conditions during coupling prevent hydrolysis of the acyl chloride.

Applications and Further Research

The compound’s structural hybridity suggests potential in antimicrobial and kinase inhibition applications, mirroring trends in 1,2,4-triazole derivatives. Future work should explore:

- Scalability of the one-pot triazole synthesis.

- Biological activity against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including cyclization, coupling, and functional group protection. Key steps include:

- Precursor activation of the pyridinyl-triazole core under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like DMF or THF .

- Carboxamide coupling via EDC/HOBt-mediated reactions, requiring strict inert atmospheres to prevent hydrolysis .

- Purification using flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR is essential to confirm structural integrity .

Q. How can researchers confirm the compound’s structural configuration post-synthesis?

- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (for small-molecule refinement) or WinGX (for visualization and geometry analysis) resolves bond angles and stereochemistry .

- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies characteristic peaks (e.g., pyridinyl protons at δ 8.5–9.0 ppm; furan methyl groups at δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₄N₅O₃: 422.18) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

- Factor screening : Use fractional factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .

- Response surface methodology (RSM) : Model interactions between reaction time and yield, identifying optimal conditions (e.g., 72% yield at 70°C, 18 hours in DMF with 2 mol% Pd(OAc)₂) .

- Robustness testing : Validate reproducibility under ±5% parameter deviations to ensure scalability .

Q. How to address contradictions in reported biological activity data?

- Mechanistic assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with cellular viability studies (MTT assays) to distinguish direct target engagement from off-target effects .

- Metabolic stability profiling : Use liver microsome models to assess if conflicting in vivo/in vitro results stem from rapid metabolite formation .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can reconcile discrepancies by identifying binding pose variations in different protein conformers .

Q. What strategies resolve challenges in crystallographic refinement of this compound?

- Disordered regions : Apply SHELXL’s PART and SIMU commands to model anisotropic displacement in flexible groups (e.g., cyclopropyl or ethyl linker) .

- Twinned crystals : Use TWIN/BASF commands in SHELXL for data integration from non-merohedral twins .

- Validation : Cross-check refinement metrics (R₁ < 0.05, wR₂ < 0.15) with WinGX’s PLATON tool for symmetry and solvent checks .

Methodological Recommendations

- Synthetic troubleshooting : If intermediates precipitate prematurely, switch to polar aprotic solvents (e.g., DMSO) or add phase-transfer catalysts .

- Data interpretation : For ambiguous NMR signals (e.g., overlapping furan and pyridinyl peaks), use 2D techniques (HSQC, HMBC) to assign connectivity .

- Collaborative workflows : Integrate synthetic data with computational tools (e.g., Gaussian for DFT-optimized geometries) to validate electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.